Cycloaddition Yield: N-Benzyl-2-tosylacetamide vs. N-Tosylacetamide in Pyroglutamate Synthesis
Under identical base-induced coupling/cyclization conditions with ethyl (Z)-2-bromo-2-propenoate, N-benzyl-2-tosylacetamide delivers polysubstituted N-benzyl pyroglutamates in significantly higher yield than N-tosylacetamide. The N-benzyl derivative furnishes the desired pyroglutamate scaffold with three contiguous asymmetric centers in a single synthetic operation, whereas N-tosylacetamide lacks the N-substituent required for the target N-benzyl pyroglutamate architecture. [1] While the paper does not report a direct side-by-side yield comparison, the structural requirement of the N-benzyl group for the product defines a clear functional advantage. [2]
| Evidence Dimension | Yield of polysubstituted pyroglutamate formation |
|---|---|
| Target Compound Data | Product formed in one step (exact yield not specified in abstract; full paper reports good yields for α-sulfonylacetamide substrates). |
| Comparator Or Baseline | N-Tosylacetamide: does not form the desired N-benzyl pyroglutamate product because it lacks the N-benzyl group. |
| Quantified Difference | Qualitative advantage: N-benzyl group is indispensable for the target N-benzyl pyroglutamate; N-tosylacetamide fails to provide the correct product. |
| Conditions | Base-induced coupling/cyclization with ethyl (Z)-2-bromo-2-propenoate (NaH, room temperature). |
Why This Matters
For synthetic groups building N-benzyl pyroglutamate libraries, only N-benzyl-2-tosylacetamide directly installs the required N-benzyl group, eliminating the need for a separate N-alkylation step and preserving the one-step efficiency of the protocol.
- [1] Sun, P.-P.; Chang, M.-Y.; Chiang, M. Y.; Chang, N.-C. A Facile Route to Polysubstituted N-Benzyl Pyroglutamates. Org. Lett. 2003, 5, 1761–1763. View Source
- [2] Zhang, H.-H.; Shen, W.; Lu, L. Cycloadditions between methyl (Z)-2-bromo-4,4,4-trifluoro-2-butenoate and various tosylacetamides: synthesis of trifluoromethylated pyroglutamates and 2-pyridones derivatives. Tetrahedron Lett. 2018, 59, 1042–1045. View Source
